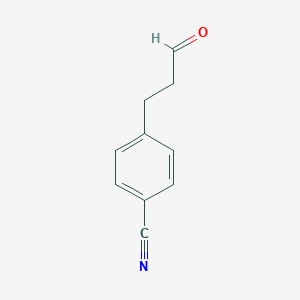

4-(3-Oxopropyl)benzonitrile

Descripción general

Descripción

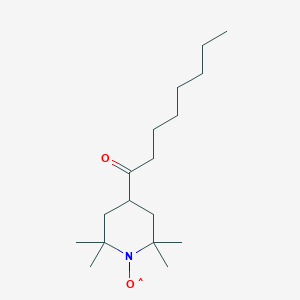

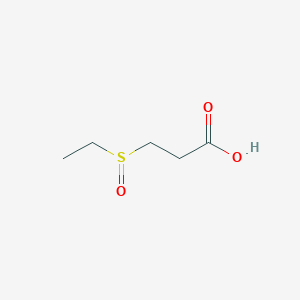

4-(3-Oxopropyl)benzonitrile is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.19 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of benzonitriles, which includes compounds like 4-(3-Oxopropyl)benzonitrile, can be achieved through various methods . One such method involves the reaction of a benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .Molecular Structure Analysis

The InChI code for 4-(3-Oxopropyl)benzonitrile is 1S/C10H9NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-7H,1-2H2 . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación

1. Application in High Voltage Lithium Ion Batteries

A study explored the use of a derivative, 4-(Trifluoromethyl)-benzonitrile, as an electrolyte additive for high voltage lithium ion batteries. This compound significantly improved the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, leading to enhanced battery performance (Huang et al., 2014).

2. Corrosion Inhibition

Benzonitrile derivatives have been studied for their potential as corrosion inhibitors. Research involving derivatives like 4-(isopentylamino)-3-nitrobenzonitrile demonstrated excellent corrosion inhibition properties for mild steel in acid mediums (Chaouiki et al., 2018).

3. Treatment of Androgenetic Alopecia

A derivative, 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, was developed as a nonsteroidal androgen receptor antagonist for the treatment of androgenetic alopecia and sebum control. This compound was found to be potent, selective, and active in vivo (Li et al., 2008).

4. Synthesis of Hyperbranched Epoxide-Amine Adducts

A study demonstrated the synthesis of hyperbranched epoxide-amine adducts using a derivative, 4-(2,3-epoxypropyl-1-oxy)benzonitrile. This was achieved through a one-pot microwave-assisted reaction, forming oligomers with up to six repeating units (Theis et al., 2009).

5. Development of Selective Androgen Receptor Modulators

Research on 4-(pyrrolidin-1-yl)benzonitrile derivatives led to the discovery of a selective androgen receptor modulator (SARM) with potential applications in muscle and central nervous system anabolic effects, while having neutral effects on the prostate (Aikawa et al., 2017).

Safety and Hazards

The safety information for 4-(3-Oxopropyl)benzonitrile indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Propiedades

IUPAC Name |

4-(3-oxopropyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVRYTDTOZKFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456850 | |

| Record name | 4-(3-OXO-PROPYL)-BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Oxopropyl)benzonitrile | |

CAS RN |

136295-53-9 | |

| Record name | 4-(3-OXO-PROPYL)-BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)

![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)